molecular formula C17H18ClN3OS B2788621 4-tert-butyl-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide CAS No. 866014-47-3

4-tert-butyl-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide

Cat. No.: B2788621
CAS No.: 866014-47-3
M. Wt: 347.86
InChI Key: MUZGBVLOJJYHRX-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a chloropyridinyl moiety, and a carbamothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Preparation of 2-chloropyridine-3-amine: This intermediate can be synthesized through the chlorination of pyridine followed by amination.

    Formation of the carbamothioyl intermediate: The 2-chloropyridine-3-amine is reacted with thiophosgene to form the corresponding isothiocyanate.

    Coupling with 4-tert-butylbenzamide: The isothiocyanate intermediate is then reacted with 4-tert-butylbenzamide under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a corresponding amine.

    Substitution: The chloropyridinyl moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-tert-butyl-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-(2-chloropyridin-3-yl)benzamide: Lacks the carbamothioyl group.

    N-(2-chloropyridin-3-yl)benzamide: Lacks both the tert-butyl and carbamothioyl groups.

    4-tert-butyl-N-(pyridin-3-yl)carbamothioylbenzamide: Lacks the chlorine atom.

Uniqueness

4-tert-butyl-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide is unique due to the presence of both the tert-butyl and carbamothioyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

4-tert-butyl-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3OS/c1-17(2,3)12-8-6-11(7-9-12)15(22)21-16(23)20-13-5-4-10-19-14(13)18/h4-10H,1-3H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZGBVLOJJYHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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